

Application Notes and Protocols for Futibatinib Administration in Mouse Models

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Compound of Interest					
Compound Name:	Futibatinib				
Cat. No.:	B611163	Get Quote			

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the administration of **futibatinib** (formerly TAS-120), a potent and irreversible inhibitor of fibroblast growth factor receptors (FGFR) 1-4, in various mouse models of cancer. The information is compiled from preclinical studies to guide researchers in designing and executing in vivo experiments to evaluate the efficacy and pharmacokinetics of this compound.

Overview of Futibatinib in Preclinical Mouse Models

Futibatinib has demonstrated significant antitumor activity in a range of xenograft mouse models harboring FGFR genomic aberrations, including gene fusions, amplifications, and mutations.[1][2][3][4] It is an orally bioavailable drug that has shown dose-dependent tumor growth inhibition and, in some cases, tumor regression.[1][2] Studies have explored both daily and intermittent dosing schedules, with daily administration being the most common.[2] **Futibatinib**'s mechanism of action involves the covalent modification of a conserved cysteine in the P-loop of the FGFR kinase domain, leading to sustained inhibition of downstream signaling pathways such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways.[3][4]

Quantitative Data Summary

The following tables summarize the quantitative data from various preclinical studies involving **futibatinib** administration in mouse models.



Table 1: Efficacy of Futibatinib Monotherapy in Xenograft Mouse Models



Cancer Type	Mouse Model/C ell Line	FGFR Aberrati on	Futibati nib Dose (mg/kg)	Adminis tration Route & Schedul e	Treatme nt Duratio n	Outcom e	Referen ce
Gastric Cancer	OCUM- 2MD3	FGFR2 Amplifica tion	0.5, 1.5, 5	Oral, Once Daily	14 Days	Dose- depende nt tumor reduction	[1][2]
Multiple Myeloma	KMS-11	FGFR3 Fusion	5	Oral, Once Daily	27 Days	Significa nt tumor regressio n	[1][2]
Breast Cancer	MFM-223	FGFR1/2 Amplifica tion	12.5, 50	Oral, Once Daily	14 Days	Robust growth inhibition	[1]
Endomet rial Carcinom a	AN3 CA	FGFR2 Mutation	Not specified	Oral	Not specified	Significa nt antitumor efficacy	[5]
Rhabdo myosarc oma	RMS559, RH4, SCMC	FGFR4 Overexpr ession/M utation	5, 15, 25	Oral, Once Daily	3 Weeks	Ineffectiv e as monother apy	[6][7]
Breast Cancer (PDX)	BCX.066	FGFR2 Amplifica tion	15	Oral, Once Daily	28 Days	Tumor stabilizati on	[8]
Breast Cancer (PDX)	PDX.007	FGFR2 Y375C Mutation/ Amplifica tion	15	Oral, Once Daily	>110 Days	Prolonge d tumor regressio n	[8]



Table 2: Pharmacokinetic Parameters of Futibatinib in Mice

Mouse Model	Futibatinib Dose (mg/kg)	Route of Administrat ion	Half-life (t½)	Key Findings	Reference
SCMC xenograft- bearing mice	25	Oral	~4 hours	Plasma concentration determined by LC- MS/MS.	[6]

Table 3: Efficacy of Futibatinib in Combination Therapy

Cancer Type	Mouse Model/Cell Line	Combinatio n Agent	Futibatinib Dose (mg/kg)	Outcome	Reference
Gastric Cancer	SNU-16	S-1, Paclitaxel, Cisplatin	Not specified	Significant reduction in relative tumor volume vs. monotherapy	[9]
Rhabdomyos arcoma	RMS559	Vincristine	Not specified	Small but significant delay in tumor progression compared to vincristine alone	[6]

Experimental Protocols

The following are detailed protocols for key experiments involving the administration of **futibatinib** in mouse models, synthesized from published studies.



Xenograft Tumor Model Establishment

Objective: To establish subcutaneous tumors in mice for efficacy studies.

Materials:

- Cancer cell lines with known FGFR aberrations (e.g., OCUM-2MD3, KMS-11, MFM-223)
- Immunocompromised mice (e.g., BALB/c nude, NOD/SCID, or NSG mice), typically 6-8 weeks old[6]
- Sterile phosphate-buffered saline (PBS) or appropriate cell culture medium (e.g., RPMI-1640)
- Matrigel (optional, can improve tumor take rate)
- Syringes and needles (e.g., 27-gauge)
- Calipers for tumor measurement

Protocol:

- Culture the selected cancer cell line under standard conditions.
- Harvest cells during the logarithmic growth phase and assess viability (e.g., using trypan blue exclusion).
- Resuspend the cells in sterile PBS or culture medium at the desired concentration (e.g., 5 x 10^6 cells per 100 μL). For some cell lines, mixing the cell suspension 1:1 with Matrigel may be beneficial.
- Subcutaneously inject the cell suspension (typically 100-200 μL) into the flank of each mouse.
- Monitor the mice regularly for tumor growth. Begin treatment when tumors reach a predetermined size (e.g., 100-150 mm³).[6]
- Randomize mice into treatment and control groups.



Futibatinib Formulation and Administration

Objective: To prepare and administer **futibatinib** to tumor-bearing mice.

Materials:

- Futibatinib powder
- Vehicle for solubilization (the specific vehicle is often proprietary to the pharmaceutical developer; researchers may need to test suitable vehicles such as 0.5% methylcellulose or a solution of DMSO, PEG300, and Tween 80 in water)
- · Oral gavage needles
- Syringes

Protocol:

- Prepare the vehicle solution.
- Calculate the required amount of **futibatinib** based on the desired dose and the number and weight of the mice.
- Prepare a stock solution of **futibatinib** in the chosen vehicle. The formulation should be prepared fresh daily or as stability allows.
- Administer the futibatinib solution or vehicle control to the mice via oral gavage. The volume is typically 100-200 μL, depending on the mouse's weight.
- Follow the predetermined dosing schedule (e.g., once daily for 14 days).[1]

Efficacy Evaluation

Objective: To assess the antitumor effect of **futibatinib**.

Materials:

Calipers



Analytical balance

Protocol:

- Measure tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²) / 2.
- Monitor the body weight of the mice 2-3 times per week as an indicator of general health and treatment toxicity.[1]
- At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histopathology, biomarker analysis).
- Plot mean tumor volume and body weight over time for each group.

Pharmacokinetic Study

Objective: To determine the pharmacokinetic profile of **futibatinib** in mice.

Materials:

- Tumor-bearing mice
- Futibatinib
- Blood collection supplies (e.g., heparinized collection tubes, cardiac puncture needles)
- Centrifuge
- Liquid chromatography-tandem mass spectrometry (LC-MS/MS) equipment

Protocol:

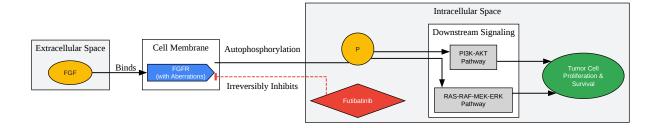
- Administer a single oral dose of futibatinib (e.g., 25 mg/kg) to a cohort of tumor-bearing mice.[6]
- At predetermined time points (e.g., 0, 0.5, 1, 2, 4 hours post-dose), collect blood samples from a subset of mice (typically 3 mice per time point) via cardiac puncture.



- Process the blood to separate plasma by centrifugation (e.g., 1000 x g for 10 minutes at 4°C).[6]
- Snap-freeze the plasma samples in liquid nitrogen and store them at -80°C until analysis.[6]
- Determine the concentration of **futibatinib** in the plasma samples using a validated LC-MS/MS method.[6]
- Calculate pharmacokinetic parameters such as half-life (t½), maximum concentration (Cmax), and area under the curve (AUC).

Visualizations

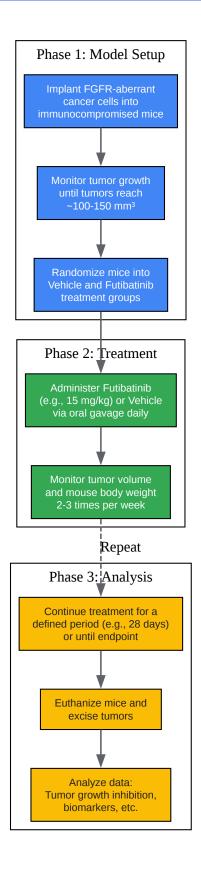
The following diagrams illustrate key concepts related to **futibatinib**'s mechanism and its evaluation in mouse models.



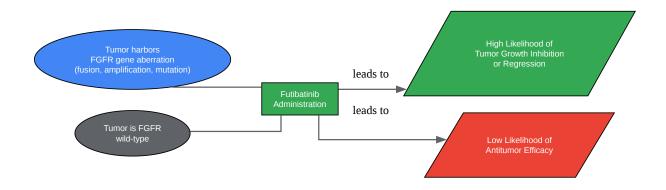
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Caption: Futibatinib mechanism of action in FGFR-driven cancers.









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